molecular formula C20H19N3O7S2 B12473222 N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide

Cat. No.: B12473222
M. Wt: 477.5 g/mol
InChI Key: XDRIXTWGFNEBGN-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with functional groups that can undergo sulfonation and nitration reactions. The general synthetic route may include:

    Nitration: Introduction of a nitro group into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Introduction of a sulfonamide group using sulfonyl chloride in the presence of a base such as pyridine.

    Methoxylation: Introduction of a methoxy group using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Possible applications as an antimicrobial agent or in drug development.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with metabolic pathways. The molecular targets could include enzymes like dihydropteroate synthase or other proteins involved in bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE is unique due to its specific functional groups and structural complexity, which may confer unique properties and applications compared to simpler sulfonamides.

Properties

Molecular Formula

C20H19N3O7S2

Molecular Weight

477.5 g/mol

IUPAC Name

N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C20H19N3O7S2/c1-14-7-12-19(30-2)17(13-14)22-31(26,27)16-10-8-15(9-11-16)21-32(28,29)20-6-4-3-5-18(20)23(24)25/h3-13,21-22H,1-2H3

InChI Key

XDRIXTWGFNEBGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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